molecular formula C8H5F2NO B1306086 5,7-Difluoroindolin-2-one CAS No. 247564-59-6

5,7-Difluoroindolin-2-one

Cat. No. B1306086
M. Wt: 169.13 g/mol
InChI Key: SHPZWXNWJLWGQK-UHFFFAOYSA-N
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Description

5,7-Difluoroindolin-2-one is a fluorinated indole derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. While the provided papers do not directly discuss 5,7-Difluoroindolin-2-one, they do provide insights into the synthesis and properties of closely related fluorinated heterocyclic compounds, which can be informative for understanding the chemistry of 5,7-Difluoroindolin-2-one.

Synthesis Analysis

The synthesis of fluorinated heterocycles often involves the introduction of fluorine atoms or fluorinated groups into the molecule, which can significantly alter the compound's reactivity and properties. For example, the synthesis of 6,8-substituted-5,7-difluoro-3,4-dihydro-1H-quinoxalin-2-ones is achieved through reductive cyclization of difluoronitrobenzenes, indicating that similar strategies could potentially be applied to synthesize 5,7-Difluoroindolin-2-one . Additionally, the one-pot synthesis approach described for the preparation of 5-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine derivatives suggests that a streamlined synthetic route could be possible for 5,7-Difluoroindolin-2-one as well .

Molecular Structure Analysis

The molecular structure of fluorinated compounds is often characterized by the strong electronegativity of fluorine, which can influence the electronic distribution within the molecule. For instance, the study of molecular and crystal structures of hexafluoroindan derivatives provides insights into how fluorination affects the geometry and electronic properties of the indole core . These findings can be extrapolated to understand the molecular structure of 5,7-Difluoroindolin-2-one.

Chemical Reactions Analysis

Fluorinated indoles can participate in various chemical reactions, often exhibiting unique reactivity due to the presence of fluorine atoms. The photochemistry of 6-azido-4,5,7-trifluoroindole, for example, demonstrates how fluorination can affect the reactivity of indole derivatives under photochemical conditions . This suggests that 5,7-Difluoroindolin-2-one may also have distinct photochemical behavior.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are heavily influenced by the presence of fluorine. The synthesis of tetrafluoroindole shows that the introduction of fluorine atoms can lead to compounds with potential biological activity . Furthermore, the preparation of difluoro-1,5-diketones indicates that fluorine substitution can control the regioselectivity of annulation reactions, which could be relevant for the chemical manipulation of 5,7-Difluoroindolin-2-one .

Safety And Hazards

5,7-Difluoroindolin-2-one is classified as harmful . The hazard statements include H302, H315, H319, H335, and the precautionary statements include P261, P305+P351+P338 .

properties

IUPAC Name

5,7-difluoro-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO/c9-5-1-4-2-7(12)11-8(4)6(10)3-5/h1,3H,2H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHPZWXNWJLWGQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC(=C2)F)F)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381214
Record name 5,7-difluorooxindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Difluoroindolin-2-one

CAS RN

247564-59-6
Record name 5,7-Difluoro-1,3-dihydro-2H-indol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=247564-59-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7-difluorooxindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,7-difluoro-1,3-dihydro-2H-indol-2-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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